molecular formula C39H62O12 B1259980 リリオプシド B CAS No. 87425-34-1

リリオプシド B

カタログ番号: B1259980
CAS番号: 87425-34-1
分子量: 722.9 g/mol
InChIキー: RMIQIULKBBCLIL-DNXQYXDUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Liriopesides B is a steroidal saponin isolated from the tuber of Liriope spicata var. prolifera. This compound has garnered significant attention due to its potent biological activities, particularly its anti-cancer properties. Liriopesides B has been shown to inhibit metastasis and induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy .

科学的研究の応用

Induction of Apoptosis

Liriopesides B has been shown to induce apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and ovarian cancer cells. For instance, research demonstrated that Liriopesides B significantly increased apoptotic rates in H460 and H1975 NSCLC cells. Flow cytometry analysis revealed that treatment with Liriopesides B led to an increase in apoptotic cells from 12.7% to 80.1% for H460 cells when treated with 60 µM of the compound for 24 hours .

Cell Cycle Arrest

In addition to promoting apoptosis, Liriopesides B causes cell cycle arrest. In NSCLC cells, it inhibited the progression from the G1 to S phase, thereby reducing cell proliferation rates . Similarly, in A2780 ovarian cancer cells, Liriopesides B induced G1 phase arrest after treatment .

Inhibition of Metastasis

Liriopesides B has demonstrated anti-metastatic properties as well. In A2780 cells, it inhibited invasion and chemotactic movement in a dose-dependent manner . These findings suggest that Liriopesides B could be a candidate for preventing cancer metastasis.

Modulation of Signaling Pathways

Research indicates that Liriopesides B affects several critical signaling pathways involved in cancer progression:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : Liriopesides B reduced the phosphorylation of ERK1/2 while increasing p38 MAPK and JNK phosphorylation in NSCLC cells, indicating its role in modulating this pathway to inhibit cell survival .
  • AKT Pathway : The compound also decreased phosphorylated AKT levels, further contributing to its anti-cancer effects .

Effects on Tumor Markers

In studies involving ovarian cancer A2780 cells, Liriopesides B not only inhibited cell growth but also decreased the levels of tumor markers such as CA125 and alkaline phosphatase (AKP). The maximum inhibitory rate observed was approximately 94.46% at 120 hours .

Study on Non-Small Cell Lung Cancer

A study focused on the effects of Liriopesides B on human non-small cell lung cancer cells (H460 and H1975) showed significant results:

  • Cell Viability : The IC50 values for H460 and H1975 cells were determined to be 42.62 µM and 32.25 µM respectively after 24 hours of treatment.
  • Apoptosis Mechanism : The study revealed that Liriopesides B activated caspases and altered the expression of apoptosis-related proteins such as Bax and Bcl-2, indicating its role in triggering the mitochondrial apoptosis pathway .

Study on Ovarian Cancer

In another investigation involving A2780 ovarian cancer cells:

  • Cell Growth Inhibition : Liriopesides B significantly shifted down the growth curve of A2780 cells over time.
  • Biomarker Analysis : The study found a dose-dependent decrease in CA125 levels alongside prolonged doubling times for the treated cells .

作用機序

Target of Action

Liriopesides B (LPB) is a natural product isolated from the tuber of Liriope platyphylla . It has exhibited antitumor activity in several types of cancer . The primary targets of LPB are non-small cell lung cancer (NSCLC) cells and A2780 human ovarian cancer cells .

Mode of Action

LPB interacts with its targets by reducing proliferation, inducing apoptosis, and causing cell cycle arrest . It decreases cell viability and proliferation of H460 and H1975 cells in a dose-dependent manner . LPB significantly induces apoptosis of NSCLC cells, along with changes in the expression of apoptosis-associated proteins . It increases Bax, caspase-3, and caspase-8 expression, and decreases Bcl-2 and Bcl-xl expression . LPB inhibits the progression of the cell cycle from the G1 to the S phase .

Biochemical Pathways

LPB affects the apoptosis pathway and the cell cycle progression pathway . It increases the expression of Bax, caspase-3, and caspase-8, which are pro-apoptotic proteins, and decreases the expression of Bcl-2 and Bcl-xl, which are anti-apoptotic proteins . This leads to the induction of apoptosis in NSCLC cells . LPB also inhibits the progression of the cell cycle from the G1 to the S phase, causing cell cycle arrest .

Result of Action

The result of LPB’s action is the reduction of proliferation and the induction of apoptosis and cell cycle arrest in cancer cells . This leads to decreased cell viability and proliferation, and increased cell death . The expression of programmed death-ligand 1 is significantly decreased by LPB .

Action Environment

The action environment of LPB is within the cellular environment of cancer cells

生化学分析

Biochemical Properties

Liriopesides B plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with several enzymes, proteins, and other biomolecules. Notably, Liriopesides B has been shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer cells. It interacts with apoptosis-associated proteins such as Bax, caspase-3, and caspase-8, increasing their expression, while decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl . Additionally, Liriopesides B inhibits the progression of the cell cycle from the G1 to the S phase, further contributing to its antitumor effects .

Cellular Effects

Liriopesides B has profound effects on various types of cells and cellular processes. In non-small cell lung cancer cells, it reduces cell proliferation and induces apoptosis. This compound also increases autophagy and causes cell cycle arrest at the G1/S phase . Furthermore, Liriopesides B downregulates the expression of programmed death-ligand 1 (PD-L1) at both the transcriptional and translational levels . These cellular effects highlight the potential of Liriopesides B as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of Liriopesides B involves several key interactions at the molecular level. It initiates the mitochondrial apoptosis pathway in cancer cells, as evidenced by changes in the mitochondrial membrane potential . Liriopesides B binds to and modulates the expression of various apoptosis-associated proteins, leading to the activation of caspases and the induction of apoptosis . Additionally, it inhibits the progression of the cell cycle by affecting the expression of cell cycle regulatory proteins . These molecular interactions underline the compound’s ability to exert its antitumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Liriopesides B have been observed to change over time. Studies have shown that Liriopesides B induces apoptosis and cell cycle arrest in a time-dependent manner, with significant effects observed after 24, 48, and 72 hours of treatment . The stability and degradation of Liriopesides B in laboratory conditions have not been extensively studied, but its long-term effects on cellular function have been noted, particularly in the context of cancer cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of Liriopesides B vary with different dosages in animal models. In studies involving non-small cell lung cancer, Liriopesides B has been shown to decrease cell viability and proliferation in a dose-dependent manner . Higher doses of Liriopesides B result in increased apoptosis and cell cycle arrest, while lower doses have a less pronounced effect

Metabolic Pathways

Liriopesides B is involved in several metabolic pathways, particularly those related to apoptosis and cell cycle regulation. It interacts with enzymes and cofactors that modulate the expression of apoptosis-associated proteins and cell cycle regulatory proteins . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s antitumor effects .

Transport and Distribution

It is likely that Liriopesides B interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments

Subcellular Localization

Liriopesides B is localized in various subcellular compartments, where it exerts its activity and function. It is likely that Liriopesides B is directed to specific organelles through targeting signals or post-translational modifications . The subcellular localization of Liriopesides B is crucial for its ability to induce apoptosis and cell cycle arrest, as these processes are often compartmentalized within the cell .

準備方法

Synthetic Routes and Reaction Conditions

Liriopesides B is primarily isolated from natural sources, specifically the tuber of Liriope spicata var. prolifera. The extraction process involves several steps, including drying, grinding, and solvent extraction. High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem triple quadrupole mass spectrometry (HPLC-ESI-QQQ-MS/MS) is often used for the simultaneous characterization and quantification of Liriopesides B and other related compounds .

Industrial Production Methods

Industrial production of Liriopesides B is still in its nascent stages, primarily focusing on optimizing the extraction and purification processes from natural sources. The use of advanced chromatographic techniques and solvent systems is crucial for achieving high purity and yield.

化学反応の分析

Types of Reactions

Liriopesides B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of Liriopesides B, which are studied for their enhanced biological activities and potential therapeutic applications.

類似化合物との比較

Liriopesides B is often compared with other steroidal saponins such as ophiopogonin D and ophiopogonin D’. These compounds share similar pharmacological activities but differ in their chemical structures and specific biological effects. For instance, ophiopogonin D is more abundant in Ophiopogonis radix, while Liriopesides B is predominantly found in Liriopes radix .

Similar Compounds

  • Ophiopogonin D
  • Ophiopogonin D’
  • Sprengerinin A
  • Ophiopogonin B

These compounds, like Liriopesides B, are studied for their anti-cancer properties and other therapeutic potentials.

生物活性

Liriopesides B, a bioactive compound derived from the roots of Liriope spicata, has garnered attention in recent years for its diverse biological activities, particularly its anticancer, antioxidant, and bacteriostatic properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with Liriopesides B.

Liriopesides B is classified as a saponin, which are known for their complex structures and significant biological activities. The compound exhibits notable anticancer properties, particularly against ovarian cancer cells (A2780). The mechanism of action primarily involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancerous cells. Research indicates that Liriopesides B can significantly reduce cell proliferation rates in A2780 cells, with an IC50 value of approximately 29.355 μM over a 48-hour exposure period .

In Vitro Studies

Several studies have demonstrated the efficacy of Liriopesides B in inhibiting the growth of various cancer cell lines:

  • Ovarian Cancer (A2780 Cells) : Liriopesides B has shown a dose-dependent inhibition of cell growth, effectively decreasing the levels of CA125, a tumor marker associated with ovarian cancer . The compound's ability to induce apoptosis was confirmed through various assays that measured cell viability and apoptosis markers.
  • Non-Small Cell Lung Cancer : Another significant study highlighted that Liriopesides B not only inhibited proliferation but also induced apoptosis and caused cell cycle arrest in non-small cell lung cancer cells. This suggests its potential as a therapeutic agent beyond ovarian cancer .

Summary of Anticancer Effects

Cell LineIC50 Value (μM)Mechanism of Action
A2780 (Ovarian Cancer)29.355Induces apoptosis and cell cycle arrest
Non-Small Cell LungNot specifiedInduces apoptosis and inhibits proliferation

Antioxidant and Bacteriostatic Activities

In addition to its anticancer properties, Liriopesides B exhibits significant antioxidant and bacteriostatic activities. These properties have been linked to its ability to scavenge free radicals and inhibit bacterial growth, making it potentially useful in treating oxidative stress-related disorders and infections .

Case Studies and Clinical Implications

Research on Liriopesides B has primarily been conducted in vitro, with limited clinical trials reported. However, the promising results from laboratory studies suggest potential applications in herbal medicine and dietary supplements aimed at cancer prevention and treatment.

  • Antioxidant Properties : Studies indicate that Liriopesides B can mitigate oxidative stress by reducing reactive oxygen species (ROS) levels in cells, which is crucial for preventing cellular damage associated with cancer progression.
  • Bacteriostatic Effects : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential role as a natural antimicrobial agent .

特性

CAS番号

87425-34-1

分子式

C39H62O12

分子量

722.9 g/mol

IUPAC名

(2S,3R,4R,5R,6R)-2-methyl-6-[(4S,5'S,6R,7S,8R,9S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(49-35-33(44)31(42)29(40)19(3)47-35)14-27(38(21,6)24(23)10-11-37(25,28)5)50-36-34(45)32(43)30(41)20(4)48-36/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18-,19-,20+,22+,23?,24?,25?,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,37-,38-,39+/m0/s1

InChIキー

RMIQIULKBBCLIL-DNXQYXDUSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1

異性体SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5([C@@H](C[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)O)O)C)C)C)OC1

正規SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1

ピクトグラム

Irritant

同義語

liriopesides B

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liriopesides B
Reactant of Route 2
Liriopesides B
Reactant of Route 3
Liriopesides B
Reactant of Route 4
Liriopesides B
Reactant of Route 5
Liriopesides B
Reactant of Route 6
Liriopesides B
Customer
Q & A

Q1: What is the mechanism of action of Liriopesides B in exhibiting anti-cancer activity?

A1: While the precise mechanism of action remains under investigation, research suggests that Liriopesides B exerts its anti-cancer effects through multiple pathways. Studies have shown that it can:

  • Inhibit metastasis: Liriopesides B effectively inhibits the invasion and chemotactic movement of A2780 human ovarian cancer cells. [] This suggests interference with processes involved in cancer cell migration and spread.
  • Induce apoptosis: Liriopesides B treatment leads to apoptosis, or programmed cell death, in A2780 cells. [, ] This is supported by observations of characteristic apoptotic changes like cell shrinkage and DNA fragmentation.
  • Cause cell cycle arrest: The compound induces cell cycle arrest at the G1 phase in A2780 cells. [] This blockage prevents cells from progressing through the cell cycle and undergoing uncontrolled proliferation.
  • Modulate gene expression: Liriopesides B has been shown to upregulate the expression of genes associated with cell adhesion (E-CADHERIN) and cell cycle regulation (p21 and p27), while downregulating the expression of the anti-apoptotic gene BCL-2. [] These changes in gene expression likely contribute to the observed anti-cancer effects.

Q2: Which cancer types have shown sensitivity to Liriopesides B in preclinical studies?

A2: In vitro and in vivo studies have demonstrated the anti-cancer potential of Liriopesides B against several cancer types:

  • Ovarian Cancer: Liriopesides B shows promising results against A2780 human ovarian cancer cells. [, ]
  • Non-small Cell Lung Cancer (NSCLC): Liriopesides B effectively reduces proliferation and induces apoptosis in NSCLC cell lines, showing its potential therapeutic value for this aggressive cancer type. []
  • Pancreatic Cancer: Research suggests a synergistic effect when Liriopesides B is combined with gemcitabine, a standard chemotherapy drug, in treating pancreatic cancer. []

Q3: What is the structural characterization of Liriopesides B?

A3: While the provided research excerpts do not provide the full spectroscopic data for Liriopesides B, they mention it being a steroidal saponin. [, ] Steroidal saponins are a class of chemical compounds that are characterized by a steroid backbone attached to one or more sugar molecules. Further research into databases or chemical literature would be needed to obtain the complete structural characterization, including molecular formula, weight, and detailed spectroscopic information.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。